molecular formula C25H50O12 B608020 Hydroxy-PEG9-t-butyl ester CAS No. 2055042-66-3

Hydroxy-PEG9-t-butyl ester

Cat. No. B608020
CAS RN: 2055042-66-3
M. Wt: 542.66
InChI Key: TUSKJPQJBQMEPV-UHFFFAOYSA-N
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Description

Hydroxy-PEG9-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Molecular Structure Analysis

The molecular formula of this compound is C25H50O12 . Its IUPAC name is tert-butyl 1-hydroxy-3,6,9,12,15,18,21,24,27-nonaoxatriacontan-30-oate .


Chemical Reactions Analysis

Esters, including this compound, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, literally “splitting with water” .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 542.66 . It is a solid or liquid at normal shipping temperature . It is stored sealed in dry at 2-8°C .

Scientific Research Applications

1. Multifunctional Ligand-Controlled Reactions Hydroxy-PEG9-t-butyl ester has been used in multifunctional ligand-controlled palladium-catalyzed carbonylation reactions. These reactions afford diverse chalcone derivatives and 1,4-dicarbonyl esters in good yields, demonstrating the versatility of this compound in chemical synthesis (Gao et al., 2018).

2. Biomedical Applications The compound is notable in biomedical applications, particularly in drug PEGylation, biomaterial surface modification, and hydrogel-based implants and tissue scaffolds. Its ability to integrate into hydrogel structures makes it valuable in diverse biomedical applications (Tong et al., 2011).

3. Polymer Research In polymer research, this compound is used to create potent α4 integrin inhibitors with sustained levels and bioactivity in vivo. This application showcases its role in the development of new polymer-based therapeutic agents (Smith et al., 2013).

4. Surface Chemical Modification The compound is involved in thermal activation of polymer films for area-selective surface chemical modification, useful in bioconjugation. This application underlines its utility in creating specific chemical functionalities on surfaces (Duvigneau et al., 2008).

5. Lithium-Sulfur Batteries this compound is used in the development of quasi-solid-state copolymer electrolytes for lithium-sulfur batteries. Its role in enhancing the chemical capture for lithium polysulfides highlights its potential in advanced battery technologies (Cai et al., 2019).

6. Hydrolytic Degradation Studies It's pivotal in hydrolytic degradation studies of poly(ester urethane)s. Understanding the degradation process of such materials is crucial for their application in biodegradable medical devices and implants (Loh et al., 2006).

Mechanism of Action

Target of Action

Hydroxy-PEG9-t-butyl ester is a PEG linker The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Mode of Action

As a PEG linker, this compound acts as a bridge connecting two different molecules . The hydroxyl group can be derivatized to other reactive functional groups, allowing it to bind to a wide variety of molecules . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Pharmacokinetics

The ADME properties of this compound would largely depend on the molecules it is linked to. The hydrophilic peg spacer increases solubility in aqueous media , which could enhance the bioavailability of the linked molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH of the environment could influence the stability and reactivity of this compound.

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O12/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h26H,4-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSKJPQJBQMEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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